[1] Benzophenone dimethyl acetal [SCBT]:
[2] Protecting Groups in Organic Synthesis (2000) by Theodore W. Greene and Peter G. M. Wuts [ISBN 0-471-59951-0]
[3] Photochemical and Thermal Studies on the Photoinitiating Activity of Benzophenone Dimethyl Acetal by S.G. Kumbar, et al. [DOI: 10.1016/S0014-3017(00)00902-2]
Benzophenone dimethyl ketal, with the chemical formula , is a compound belonging to the class of benzophenone derivatives. It is characterized by the presence of two methoxy groups attached to the benzophenone structure, which enhances its reactivity and utility in various applications. The compound appears as a colorless liquid or crystalline solid and is known for its role as a photoinitiator in polymer chemistry, particularly in the curing of coatings and adhesives .
Benzophenone dimethyl ketal can be synthesized through several methods:
Benzophenone dimethyl ketal is primarily utilized as a photoinitiator in:
Interaction studies involving benzophenone dimethyl ketal focus on its reactivity with various substrates under UV light exposure. These studies reveal that it can effectively initiate polymerization reactions when combined with other monomers or oligomers. Additionally, research into its hydrolysis reveals insights into its stability and degradation pathways under different environmental conditions .
Benzophenone dimethyl ketal shares structural similarities with several other compounds within the benzophenone family. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Benzophenone | Ketone | Commonly used as a UV filter in sunscreens |
| Benzyl methyl ketone | Ketone | Exhibits different reactivity patterns |
| Diphenyl ketone | Ketone | Used in organic synthesis; less photoinitiating |
| Benzophenone 4-methoxy | Ether | Enhanced solubility; used in cosmetic formulations |
Benzophenone dimethyl ketal is unique due to its dual methoxy groups, which enhance its photochemical properties compared to other derivatives. This structural feature contributes significantly to its efficacy as a photoinitiator, making it particularly valuable in industrial applications where rapid curing is essential .
Benzophenone dimethyl ketal’s structure consists of a diphenylmethane backbone with methoxy groups at the central carbon (Figure 1). Key features include:
Table 1: Comparative Structural Analysis of Benzophenone Derivatives
| Compound | Functional Groups | Key Distinctions |
|---|---|---|
| Benzophenone | Ketone | Lacks methoxy groups; UV absorption |
| Benzophenone dimethyl ketal | Methoxy, ketal | Enhanced photostability |
| Diphenylmethane | Methylene bridge | No oxygen-containing substituents |
Benzophenone dimethyl ketal exhibits well-defined thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 105-107°C, as consistently reported across multiple analytical sources [1] [2] [3] [4] [5]. This relatively narrow melting point range indicates good purity and crystalline structure uniformity in commercial preparations. The melting point determination has been validated using differential scanning calorimetry, which revealed an enthalpy of fusion of 27.80 kJ/mol at 380.0 K [6].
The boiling point of benzophenone dimethyl ketal is established at 290°C under standard atmospheric pressure [1] [2] [3] [4] [5]. This elevated boiling point reflects the substantial molecular weight (228.29 g/mol) and the presence of aromatic rings that contribute to increased intermolecular van der Waals forces. Computational thermodynamic modeling using the Joback method predicts a normal boiling temperature of 637.57 K (364.42°C) [7], which shows reasonable agreement with experimental values considering the inherent limitations of group contribution methods.
Critical thermodynamic parameters have been estimated through computational approaches, revealing a critical temperature of 879.70 K and critical pressure of 2472.73 kPa [7]. The enthalpy of vaporization is calculated to be 57.06 kJ/mol at the normal boiling point [7], while experimental sublimation enthalpy measurements yield 103.90 ± 1.70 kJ/mol [7] [6]. These thermodynamic data provide essential information for understanding phase behavior and designing separation processes involving this compound.
The ultraviolet-visible absorption characteristics of benzophenone dimethyl ketal are fundamentally influenced by its structural relationship to the parent benzophenone molecule. While specific absorption data for the dimethyl ketal derivative is limited in the literature, the parent benzophenone compound exhibits characteristic absorption with a maximum at 252 nm and an extinction coefficient of 19,400 M⁻¹cm⁻¹ in ethanol [8]. The benzophenone chromophore typically displays a π-π* transition in the ultraviolet region around 250-252 nm, accompanied by a weaker n-π* transition at approximately 350 nm [9].
Studies on benzophenone derivatives reveal that structural modifications, particularly the introduction of electron-donating groups such as methoxy substituents, can cause bathochromic shifts in absorption spectra [9]. The dimethyl ketal functionality, through its electron-donating character, is expected to influence the electronic transitions of the benzophenone chromophore, potentially shifting absorption maxima to longer wavelengths compared to the unsubstituted parent compound.
Fluorescence properties of benzophenone derivatives have been extensively studied, with particular attention to excited-state dynamics and photochemical behavior [10] [11]. Benzophenone ketyl radicals in excited states demonstrate significant fluorescence characteristics, with emission properties that are highly dependent on solvent effects and molecular environment [10]. The fluorescence lifetimes and quantum yields of benzophenone derivatives are influenced by intersystem crossing efficiency and the relative energies of singlet and triplet excited states [11].
Infrared spectroscopy provides valuable structural information for benzophenone dimethyl ketal, particularly regarding the characteristic vibrational modes of the ketal functional group and aromatic systems. The infrared spectrum of benzophenone dimethyl ketal exhibits distinctive features in the carbon-oxygen stretching region, which is diagnostic for acetal and ketal structures [12] [6].
The aromatic carbon-carbon stretching vibrations typically appear in the region of 1600-1500 cm⁻¹, while the aromatic carbon-hydrogen stretching modes are observed around 3000-3100 cm⁻¹ [12]. The methoxy groups contribute characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹. The carbon-oxygen stretching modes of the ketal functionality are particularly important for structural identification and appear in the region of 1000-1300 cm⁻¹ [12].
Studies on acetals and ketals have established methods for differentiation between various acetal types using infrared spectroscopy [12]. The infrared spectral characteristics can distinguish between dimethyl, diethyl, and mixed acetals, as well as differentiate between benzaldehyde acetals and benzophenone ketals. These spectroscopic signatures are essential for quality control and structural verification in analytical applications.
The solubility characteristics of benzophenone dimethyl ketal are primarily governed by its molecular structure, which combines hydrophobic aromatic rings with polar methoxy substituents. The compound exhibits poor solubility in water, consistent with its calculated logarithmic partition coefficient (LogP) value of 3.18 [1] [7]. This hydrophobic character is expected based on the predominance of aromatic character in the molecular structure, with the methoxy groups providing limited hydrophilic contribution.
In organic solvents, benzophenone dimethyl ketal demonstrates good solubility across a range of common laboratory solvents [13]. The compound is readily soluble in ethanol, acetone, chloroform, and dichloromethane, making it suitable for various synthetic and analytical applications. Benzene has been identified as a particularly suitable solvent for photochemical studies involving benzophenone ketals due to its chemical inertness, appropriate boiling point, and lack of absorption at critical wavelengths [14].
The stability profile of benzophenone dimethyl ketal varies significantly depending on environmental conditions. Under acidic conditions, the compound exhibits moderate stability, with 5% aqueous hydrochloric acid in tetrahydrofuran causing complete hydrolysis only after extended exposure (72 hours at room temperature) [14]. This stability is notably superior to that of the corresponding ethylenedioxy analog, which undergoes complete hydrolysis under milder acidic conditions within 30 minutes [14].
Under basic conditions, benzophenone dimethyl ketal demonstrates excellent stability. Treatment with 10% aqueous sodium hydroxide results in minimal decomposition even after extended periods [14]. This alkaline stability makes the compound suitable for applications requiring basic reaction conditions. The compound also shows good stability toward typical reducing agents and various other organic reaction conditions [14].
Storage stability requires careful attention to moisture control, as benzophenone dimethyl ketal is classified as moisture sensitive [3] [4] [15]. Recommended storage conditions include maintenance under inert atmosphere at temperatures below 15°C to prevent hydrolytic degradation. The compound should be protected from direct exposure to atmospheric moisture and stored in appropriate containers with desiccant materials when necessary.
Crystallographic analysis of benzophenone dimethyl ketal provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for benzophenone dimethyl ketal is limited in the current literature, computational modeling approaches have been employed to predict molecular conformations and crystal structures.
Density functional theory calculations have been utilized to investigate the ground-state geometry and electronic properties of benzophenone and related compounds [16] [17]. These computational studies reveal important information about bond lengths, bond angles, and dihedral angles that characterize the molecular structure. The benzophenone core typically adopts a non-planar conformation with the phenyl rings twisted relative to the central carbonyl group to minimize steric interactions [16].
Molecular dynamics simulations have been employed to study the conformational flexibility and solvent interactions of benzophenone derivatives [18] [19]. These computational approaches provide insights into the dynamic behavior of the molecules in solution and help explain observed spectroscopic properties. The simulations can predict hydrogen bonding patterns, solvent-molecule interactions, and conformational preferences under different environmental conditions.
Computational prediction of crystal structures using molecular modeling techniques has become increasingly sophisticated, allowing for prediction of packing motifs and intermolecular interactions . These methods combine force field calculations with crystal structure prediction algorithms to generate probable crystal forms and evaluate their relative stabilities. For benzophenone dimethyl ketal, such approaches can provide valuable information about polymorphism, crystal packing efficiency, and thermal properties.
The application of quantum mechanical calculations to benzophenone derivatives has revealed important information about excited-state properties and photochemical behavior [16]. Time-dependent density functional theory calculations can predict electronic absorption spectra, fluorescence properties, and excited-state geometries. These computational results complement experimental spectroscopic data and provide molecular-level understanding of photophysical processes.
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